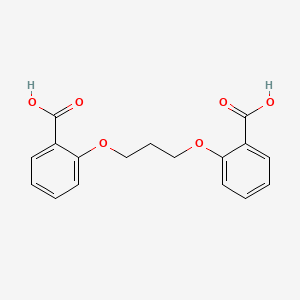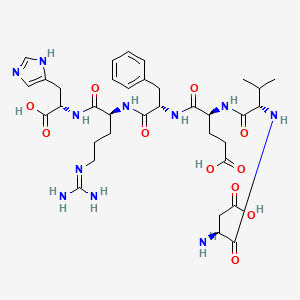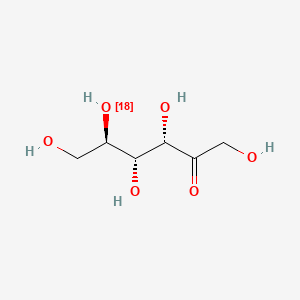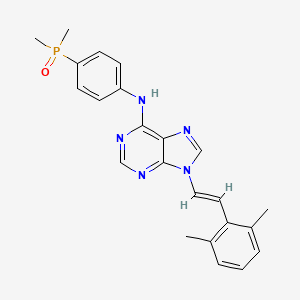
2,4,4'-Trichlorobiphenyl-2',3',5',6'-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). This specific compound is characterized by the presence of three chlorine atoms and deuterium labeling at specific positions on the biphenyl structure. It is often used as a standard or reference material in scientific research due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 typically involves the chlorination of biphenyl compounds followed by deuterium exchange reactions. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The deuterium labeling is achieved through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions.
Industrial Production Methods
Industrial production of 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves large-scale chlorination and deuterium exchange processes. These processes are conducted in controlled environments to ensure the purity and consistency of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed for substitution reactions.
Major Products
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyls with different functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of PCBs.
Biology: Employed in studies investigating the environmental fate and transport of PCBs.
Medicine: Utilized in toxicological studies to understand the effects of PCBs on human health.
Industry: Applied in the development of analytical methods for detecting and quantifying PCBs in various matrices.
Wirkmechanismus
The mechanism of action of 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves its interaction with biological molecules and pathways. PCBs, including this compound, can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression and subsequent biological effects. The compound can also undergo metabolic activation, resulting in the formation of reactive intermediates that can cause cellular damage.
Vergleich Mit ähnlichen Verbindungen
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is unique due to its specific chlorination pattern and deuterium labeling. Similar compounds include:
2,4,5-Trichlorobiphenyl: Differing in the position of chlorine atoms.
2,4,6-Trichlorobiphenyl: Another isomer with a different chlorination pattern.
2,4,4’-Trichlorobiphenyl: Without deuterium labeling.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures.
Eigenschaften
Molekularformel |
C12H7Cl3 |
|---|---|
Molekulargewicht |
261.6 g/mol |
IUPAC-Name |
1-chloro-2,3,5,6-tetradeuterio-4-(2,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H/i1D,2D,3D,4D |
InChI-Schlüssel |
BZTYNSQSZHARAZ-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C=C(C=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)

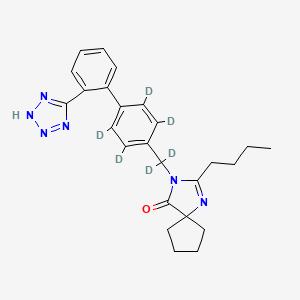
pyrimidine-2,4-dione](/img/structure/B12392482.png)


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
